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Compound of Interest

Compound Name: Afegostat Tartrate

cat. No.: B1260947

An In-Depth Technical Guide to the Discovery and Synthesis of Isofagomine

Executive Summary

Isofagomine, (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidine, is a potent iminosugar
that has garnered significant attention as a competitive inhibitor of B-glycosidases. Its discovery
in the early 1990s paved the way for its investigation as a pharmacological chaperone for the
treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the acid 3-
glucosidase (GCase) enzyme. This document provides a comprehensive technical overview of
the discovery, mechanism of action, and chemical synthesis of isofagomine, tailored for
researchers, scientists, and professionals in drug development.

Discovery and Background

Isofagomine was first reported in 1994 by Jespersen, Bols, Skrydstrup, and Sierks.[1][2] It was
designed and synthesized as an azasugar analogue of glucose with the nitrogen atom
positioned at the anomeric carbon, a structural feature intended to mimic the transition state of
glycosidic bond hydrolysis.[1] This strategic placement of the endocyclic nitrogen allows for
strong electrostatic interactions with the catalytic residues of retaining [3-glycosidases.[1]
Initially, isofagomine was synthesized with the goal of inhibiting liver glycogen phosphorylase
for the potential treatment of diabetes.[1] However, its potent inhibitory activity against 3-
glucosidases led to its repurposing as a therapeutic candidate for Gaucher disease.[3][4]

Mechanism of Action: A Pharmacological
Chaperone
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Gaucher disease is characterized by mutations in the GBA1 gene, which lead to the misfolding
of the GCase enzyme.[3][5] These misfolded proteins are retained in the endoplasmic reticulum
(ER) and targeted for degradation by the ER-associated degradation (ERAD) pathway,
resulting in insufficient levels of functional enzyme in the lysosome.[3][6]

Isofagomine functions as a pharmacological chaperone: a small molecule that binds to the
active site of the unstable, mutant GCase enzyme in the neutral pH environment of the ER.[7]
[8] This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking
through the Golgi apparatus to the lysosome.[3][5] Once in the acidic environment of the
lysosome, the affinity of isofagomine for the enzyme decreases, allowing it to dissociate.[8] The
now correctly-localized GCase can then hydrolyze its accumulated substrate,
glucosylceramide.[9]
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Figure 1: Isofagomine's role in GCase trafficking.
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Quantitative Biological Data

Isofagomine is a potent and selective inhibitor of GCase. Its efficacy is demonstrated by low
nanomolar inhibition constants (Ki) and its ability to significantly increase the residual activity of
mutant GCase in patient-derived cells.

Enzyme
Enzyme Target Parameter Value Reference
Source
Wild-Type Human ~7-10 nM (pH
P . IC50 P [3]
GCase Fibroblasts 7.2)
Wild-Type
P - Ki ~30 nM [8]
GCase
N370S Mutant Human ~20-30 nM (pH
_ IC50 [3]
GCase Fibroblasts 7.2)
N370S Mutant ]
- Ki ~30 nM [8]
GCase
V394L Mutant ]
- Ki ~30 nM [8]
GCase
Acid a- Human
_ _ IC50 1 mM [7]
Glucosidase Fibroblasts
Intestinal
- IC50 >500 uM [7]
Sucrase
Intestinal
- IC50 100 uM [7]
Isomaltase
Glucosylceramid o
Caco-2 Cells Inhibition <10% at 100 puM [7]

e Synthase
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Table 2: Enhancement of Mutant GCase Activity by
Isof ine in Cell Madel

GCase IFG Fold Increase
. Cell Type . . o Reference

Mutation Concentration in Activity
Patient

N370S _ 30 pM 3.0+0.6 [3]
Fibroblasts
Patient

L444P - ~3.5 [5][10]
Lymphoblasts
Patient

L444P _ - ~1.3 [5][10]
Fibroblasts

Wild-Type Fibroblasts 30 uM 1.3+0.3 [3]

Chemical Synthesis of Isofagomine

Multiple synthetic routes to isofagomine have been reported, typically starting from chiral
carbohydrate precursors. Two efficient methods are detailed below.

Synthesis from D-Arabinose

An efficient synthesis was developed by Andersch and Bols (2001), achieving an overall yield
of 17-21% over 6-7 steps.[11] The key transformation is a nitroaldol (Henry) reaction to
introduce the required hydroxymethyl group.

» Step 1: Protection. D-arabinose is converted to benzyl a-D-arabinopyranoside.
o Step 2: Oxidation. The C-4 hydroxyl group is oxidized to a ketone.

o Step 3: Henry Reaction. Reaction of the resulting aldoketose with nitromethane introduces a
nitromethyl group at C-4.

e Step 4: Nitro Group Reduction. The nitro group is reduced to a primary amine.

o Step 5: Reductive Amination. The intermediate undergoes spontaneous intramolecular
cyclization via reductive amination to form the piperidine ring.
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» Step 6: Deprotection. Removal of the benzyl protecting group yields isofagomine.

Synthesis from 1,6:2,3-dianhydro-4-O-benzyl-$3-d-
mannopyranose

A route reported by Sierks et al. (1994) provides isofagomine in a 34% overall yield over six
steps.[12] This synthesis features a key epoxide ring-opening step.

o Step 1: Epoxide Opening. The starting dianhydro-mannopyranose is treated with
vinylmagnesium bromide to open the 2,3-epoxide and install a vinyl group at C-2.

e Step 2: Ozonolysis. Ozonolysis of the vinyl group followed by reductive workup yields the C-
2 hydroxymethyl group.

o Step 3: Anhydro Bond Hydrolysis. The 1,6-anhydro bridge is hydrolyzed under acidic
conditions.

o Step 4: Oxidative Cleavage. The carbon chain is cleaved, likely between C1 and C2 of the
original pyranose ring, to form a pentodialdose intermediate.

o Step 5: Reductive Amination. The dialdehyde is cyclized with ammonia under reductive
conditions (e.g., NaBH3CN) to form the 4-O-benzyl protected piperidine ring.

o Step 6: Deprotection. The final benzyl group is removed by catalytic hydrogenation to afford
isofagomine hydrochloride.

1,6:2,3-dianhydro-
4-0-benzyl-B-d-mannopyranose

Isofagomine
Hydrochloride

1. Epoxide Opening 2. Ozonolysis 3. Hydrolysis 4. Oxidative Cleavage 5. Reductive Amination 6. Deprotection
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Figure 2: Synthetic workflow for isofagomine.

Experimental Protocols
Protocol: Synthesis via Reductive Amination (General)
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This protocol outlines a general procedure for the intramolecular reductive amination step, a

common final step in isofagomine synthesis.

Reactant Preparation: The precursor amino-aldehyde or amino-ketone is dissolved in a
suitable protic solvent, such as methanol or ethanol.

pH Adjustment: The pH of the solution is adjusted to a mildly acidic range (pH 5-6) using a
reagent like acetic acid to facilitate imine/enamine formation.

Reducing Agent Addition: A mild reducing agent, such as sodium cyanoborohydride
(NaBH3CN) or sodium triacetoxyborohydride (NaBH(OACc)3), is added portion-wise at room
temperature or 0 °C. These reagents selectively reduce the iminium ion intermediate over
the carbonyl groups.

Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such
as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS).

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The
residue is redissolved in water and the pH is adjusted to be basic to quench any remaining
reducing agent and acid. The aqueous layer is then extracted with an organic solvent (e.g.,
ethyl acetate).

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2S04),
filtered, and concentrated. The crude product is purified by flash column chromatography on
silica gel to yield the cyclized piperidine derivative.

Protocol: In Vitro GCase Inhibition Assay (IC50
Determination)

This protocol is adapted from methodologies used to assess the inhibitory potency of

isofagomine.[13]

Reagent Preparation:

o Prepare a stock solution of the substrate, 4-methylumbelliferyl-3-D-glucopyranoside (4-
MUG), at 5 mM in 0.1 M acetate buffer (pH 5.0) containing 0.1% Triton X-100 and 0.2%
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taurodeoxycholic acid (TDC).

o Prepare a stock solution of recombinant human GCase (e.g., Cerezyme) at 1 ng/uL in the
same acetate buffer.

o Prepare serial dilutions of isofagomine in a suitable solvent (e.g., DMSO or water) to cover
a wide concentration range (e.g., 1 nM to 250 uM).

e Assay Procedure:

o In a 96-well microplate, add 2 L of the isofagomine dilution (or solvent for control) to each
well.

o Add 23 puL of the diluted GCase enzyme solution to each well.

o Initiate the reaction by adding 25 uL of the 4-MUG substrate solution to each well.
 Incubation and Termination:

o Incubate the plate at 37 °C for 30 minutes.

o Stop the reaction by adding 200 pL of 0.2 M glycine buffer (pH 10.8).
o Data Acquisition and Analysis:

o Measure the fluorescence of the product (4-methylumbelliferone) using a fluorimeter with
an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

o Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor
concentration.

o Calculate the IC50 value by fitting the data to a dose-response curve using appropriate
software (e.g., GraphPad Prism).

Protocol: Cellular GCase Activity Enhancement Assay

This protocol describes a method to measure the chaperoning effect of isofagomine in patient-
derived fibroblast cell lines.[3]
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e Cell Culture and Treatment:

o Plate Gaucher patient-derived fibroblasts (e.g., N370S homozygous) into 24-well plates
and allow them to adhere overnight at 37 °C under a 5% CO2 atmosphere.

o Replace the growth medium with fresh medium containing various concentrations of
isofagomine (e.g., 0-100 uM) or a vehicle control (e.g., water).

o Incubate the cells for 3 to 5 days, replacing the medium with freshly prepared
isofagomine-containing medium as required.

e Cell Lysis:
o After the incubation period, wash the cells with phosphate-buffered saline (PBS).

o Lyse the cells by adding a lysis buffer (e.g., containing a non-ionic detergent like Triton X-
100) and incubating on ice.

o Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the
supernatant.

o Enzyme Activity Assay:

o Determine the total protein concentration of the cell lysate using a standard method (e.qg.,
BCA assay).

o Measure the GCase activity in the lysate using the fluorometric assay described in
Protocol 6.2, using a defined amount of total protein per reaction.

o Data Analysis:
o Normalize the GCase activity to the total protein concentration for each sample.

o Calculate the fold-enhancement by dividing the normalized activity of the isofagomine-
treated cells by the normalized activity of the untreated control cells.

Clinical Development and Conclusion
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The tartrate salt of isofagomine, known as afegostat (or Plicera), advanced to clinical trials for
Gaucher disease.[2] Phase 2 studies showed that the drug was generally well-tolerated and
could increase GCase activity in patients.[14] However, development was ultimately
discontinued in 2009 after a subsequent trial failed to show clinically meaningful improvements
in key disease endpoints.[2][15]

Despite its withdrawal from clinical development, isofagomine remains a landmark molecule. It
provided critical proof-of-concept for the pharmacological chaperone approach to treating
conformational diseases like Gaucher disease. The extensive research into its mechanism,
synthesis, and biological effects has profoundly influenced the design of next-generation
chaperones and other therapeutic strategies for lysosomal storage disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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